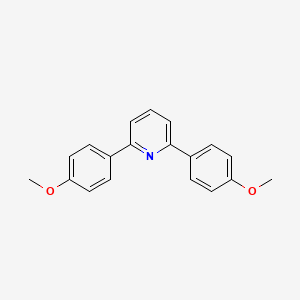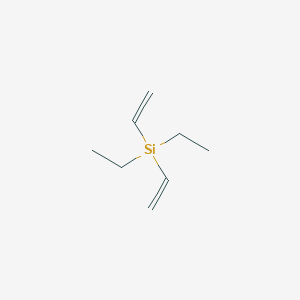
Diethyldivinylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyldivinylsilane is an organosilicon compound with the chemical formula C8H16Si It is characterized by the presence of two vinyl groups attached to a silicon atom, along with two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyldivinylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of vinyl compounds with diethylsilane in the presence of a catalyst. The reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyldivinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyldivinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is explored for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its role in the synthesis of novel pharmaceuticals and therapeutic agents.
Industry: this compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of diethyldivinylsilane involves its ability to undergo various chemical transformations, primarily through the reactivity of its vinyl groups. These groups can participate in addition, polymerization, and cross-linking reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application, with the silicon atom playing a central role in the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Divinyldimethylsilane: Similar in structure but with methyl groups instead of ethyl groups.
Tetravinylsilane: Contains four vinyl groups attached to the silicon atom.
Dimethoxymethylvinylsilane: Features methoxy and vinyl groups attached to the silicon atom.
Uniqueness
Diethyldivinylsilane is unique due to the presence of both ethyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
18270-16-1 |
|---|---|
Formule moléculaire |
C8H16Si |
Poids moléculaire |
140.30 g/mol |
Nom IUPAC |
bis(ethenyl)-diethylsilane |
InChI |
InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2,7-8H2,3-4H3 |
Clé InChI |
UDLNYNSUFIHIKN-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


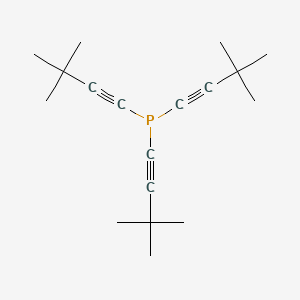
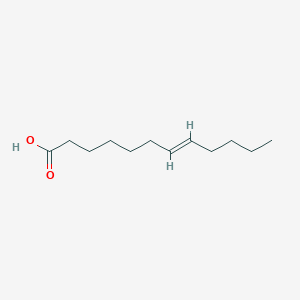

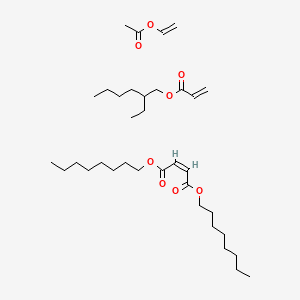
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
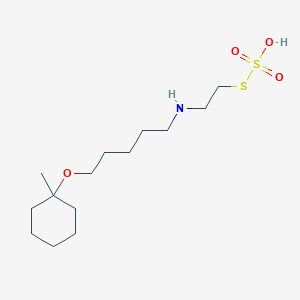
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
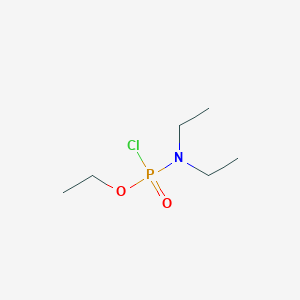
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)

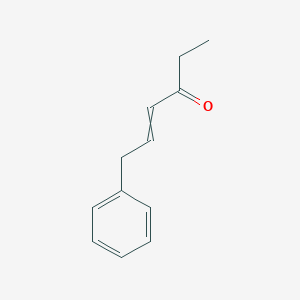
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
